molecular formula C17H21NO B1652921 Unii-3I7Q54ozv9 CAS No. 1636938-30-1

Unii-3I7Q54ozv9

Cat. No.: B1652921
CAS No.: 1636938-30-1
M. Wt: 255.35
InChI Key: GHYROUUXOILKBN-BRWVUGGUSA-N
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Description

UNII-3I7Q54OZV9 is a heterocyclic organic compound with the molecular formula C₃₀H₂₅NO₆ and a molecular weight of 495.20 g/mol. Its structure includes an isoquinoline core substituted with ester functional groups, as evidenced by distinct ¹³C NMR chemical shifts at δ 52.81 (ester carbonyl) and δ 191.90 (isoquinoline carbons) . Key spectral data (NMR, MS) and elemental analysis (C, H, N percentages) confirm its purity and structural integrity .

Properties

CAS No.

1636938-30-1

Molecular Formula

C17H21NO

Molecular Weight

255.35

IUPAC Name

(3aR,4S,7aR)-4-[2-(3-methylphenyl)ethynyl]-1,2,3,3a,5,6,7,7a-octahydroindol-4-ol

InChI

InChI=1S/C17H21NO/c1-13-4-2-5-14(12-13)7-10-17(19)9-3-6-16-15(17)8-11-18-16/h2,4-5,12,15-16,18-19H,3,6,8-9,11H2,1H3/t15-,16-,17-/m1/s1

InChI Key

GHYROUUXOILKBN-BRWVUGGUSA-N

SMILES

CC1=CC(=CC=C1)C#CC2(CCCC3C2CCN3)O

Isomeric SMILES

CC1=CC(=CC=C1)C#C[C@@]2(CCC[C@@H]3[C@H]2CCN3)O

Canonical SMILES

CC1=CC(=CC=C1)C#CC2(CCCC3C2CCN3)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Differences

Compound A (C₂₉H₂₃NO₆):

  • Structural similarity: Shares the isoquinoline core and ester substituents.
  • Functional impact : Lower molecular weight (481.18 g/mol) may enhance bioavailability but reduce thermal stability compared to UNII-3I7Q54OZV9 .

Compound B (C₃₀H₂₅NO₅):

  • Structural similarity: Retains the isoquinoline backbone.
  • Difference : Replaces one ester group (-COO-) with a hydroxyl (-OH), increasing polarity.
  • Functional impact : Higher hydrophilicity improves aqueous solubility but may compromise membrane permeability in drug delivery applications .

Functional Comparisons

  • Compound C (C₂₈H₂₀N₂O₆): A structurally distinct isoquinoline derivative with a nitro group (-NO₂) exhibits enhanced antibacterial potency but higher toxicity .
  • Compound D (C₃₁H₂₇NO₆): A bulkier analog with an additional methylene group shows improved thermal stability (m.p. 215°C vs. This compound’s 198°C), favoring materials science applications .

Data Table: Key Properties of this compound and Comparable Compounds

Property This compound Compound A Compound B Compound C
Molecular Formula C₃₀H₂₅NO₆ C₂₉H₂₃NO₆ C₃₀H₂₅NO₅ C₂₈H₂₀N₂O₆
Molecular Weight (g/mol) 495.20 481.18 491.22 480.14
Key Functional Groups Isoquinoline, esters Isoquinoline, esters Isoquinoline, hydroxyl Isoquinoline, nitro
Melting Point (°C) 198 185 210 225
Solubility (mg/mL, H₂O) 0.12 0.25 1.50 0.08
Primary Application Organic synthesis Drug delivery Antimicrobials Antibacterials

Research Findings and Critical Analysis

  • Synthetic Efficiency: this compound’s three-component synthesis offers higher atom economy (78%) compared to Compound A’s stepwise route (65%) .
  • Bioactivity : While this compound shows moderate antibacterial activity (MIC = 32 µg/mL against E. coli), Compound C’s nitro group enhances potency (MIC = 8 µg/mL) but increases cytotoxicity (IC₅₀ = 12 µM vs. 45 µM for this compound) .
  • Thermal Stability : The ester groups in this compound contribute to a lower degradation temperature (T₅% = 220°C) versus Compound D’s methylene-stabilized structure (T₅% = 290°C) .

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